3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the tetrahydroisoquinoline class of alkaloids. This compound is notable for its structural complexity and potential pharmacological properties. The tetrahydroisoquinoline framework is significant in medicinal chemistry due to its presence in various biologically active molecules.
This compound is synthesized through various chemical reactions involving isoquinoline derivatives and cyclohexyl groups. The synthesis methods often utilize established organic synthesis techniques that include reductive amination and other cyclization reactions.
3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be classified as:
The synthesis of 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several steps:
For example, one method involves:
The molecular structure of 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride includes:
The molecular formula can be represented as with a molecular weight of approximately 265.80 g/mol. The compound's structural characteristics contribute to its biological activity and solubility properties.
The compound can undergo various chemical reactions typical for tetrahydroisoquinolines:
For instance, acylation reactions can be performed using acyl chlorides in the presence of bases like triethylamine to yield N-acyl derivatives .
The mechanism of action for compounds like 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride often involves interaction with neurotransmitter systems:
Studies suggest that modifications on the tetrahydroisoquinoline scaffold can significantly alter receptor binding affinities and biological activities .
Relevant data includes solubility tests indicating good solubility in ethanol and moderate solubility in water .
The applications of 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride include:
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus represents a privileged scaffold in medicinal chemistry, with natural and synthetic derivatives demonstrating broad bioactivity. Isolated initially from plant alkaloids like naphthyridinomycin and saframycin A, THIQ compounds gained prominence for their antitumor properties in the 1970s [1] [6]. Over four decades, this scaffold has evolved into clinically significant agents spanning diverse therapeutic areas:
Table 1: Clinically Utilized THIQ-Based Pharmaceuticals
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Apomorphine | Anti-Parkinsonian | Catechol hydroxyl groups at C6,C7 |
Trabectedin | Anticancer (soft tissue sarcoma) | Pentacyclic THIQ core with peptide chains |
Quinapril | Antihypertensive | Mercaptopropanoyl substitution at C1 |
Solifenacin | Overactive bladder | 1-Azabicyclo[2.2.2]oct-3-yl at C1 |
Synthetic methodologies like Pictet-Spengler condensation (acid-catalyzed cyclization of β-arylethylamines with carbonyls) and Bischler-Napieralski reactions (POCl₃-mediated cyclodehydration) enabled efficient construction of the THIQ core [6]. Microwave-assisted and asymmetric catalytic variants now yield enantiopure intermediates for targeted drug design [6].
Bioactivity in THIQ derivatives is exquisitely sensitive to substituent effects, governed by steric, electronic, and lipophilic parameters:
Table 2: Impact of Substituents on THIQ Bioactivity
Substitution Position | Functional Group | Biological Consequence |
---|---|---|
C1 | Carboxylic acid (quinapril) | ACE binding via zinc coordination |
C3 | Cyclohexyl | Enhanced blood-brain barrier penetration |
C7 | Methoxy | H-bond acceptor capacity for receptor recognition |
N2 | Quaternary ammonium | Nicotinic acetylcholine receptor antagonism |
Structure-Activity Relationship (SAR) studies confirm that combining lipophilic C3 groups with hydrogen-bond acceptors at C7 creates synergistic effects for CNS-targeted ligands, including KEAP1 binders and neuroprotective agents [2] [10].
The strategic incorporation of cyclohexyl at C3 and methoxy at C7 in 3-cyclohexyl-7-methoxy-THIQ hydrochloride (CAS: 1384427-75-1) addresses key pharmacodynamic and pharmacokinetic challenges:
Cyclohexyl moiety (C3):
Methoxy group (C7):
Table 3: Molecular Properties of 3-Cyclohexyl-7-methoxy-THIQ Hydrochloride
Molecular Property | Value | Significance |
---|---|---|
Molecular formula | C₁₆H₂₄ClNO | Salt form enhances aqueous solubility |
Molecular weight | 281.82 g/mol | Within CNS drug-like space (<450 Da) |
Hydrogen bond acceptors | 2 (N, O-CH₃) | Optimal for membrane permeation |
Topological polar surface area (TPSA) | 21.3 Ų | Favors blood-brain barrier penetration |
Neuroactivity studies of related 7-methoxy-THIQ derivatives demonstrate neuroprotective effects in models of oxidative neuronal injury, supporting the rationale for this substitution pattern in CNS-targeted analogs [5] [7]. The compound’s structural features align with emerging therapeutic strategies for neurodegenerative diseases involving KEAP1-NRF2 pathway modulation [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0